

Diethyl 2-(3,5-dichlorophenyl)malonate CAS number and identification

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Compound of Interest

Compound Name:	Diethyl 2-(3,5-dichlorophenyl)malonate
Cat. No.:	B2996140

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An In-depth Technical Guide: Core Identification and Characterization of **Diethyl 2-(3,5-dichlorophenyl)malonate**

Abstract: This technical guide provides a comprehensive overview of **Diethyl 2-(3,5-dichlorophenyl)malonate**, a key chemical intermediate. The document details its fundamental identification, including its CAS number and physicochemical properties. It outlines a probable synthetic pathway and establishes a robust framework for its analytical characterization using modern spectroscopic and chromatographic techniques. This guide is intended for researchers, chemists, and quality control professionals who require a thorough understanding of this compound's synthesis and validation.

Core Chemical Identification

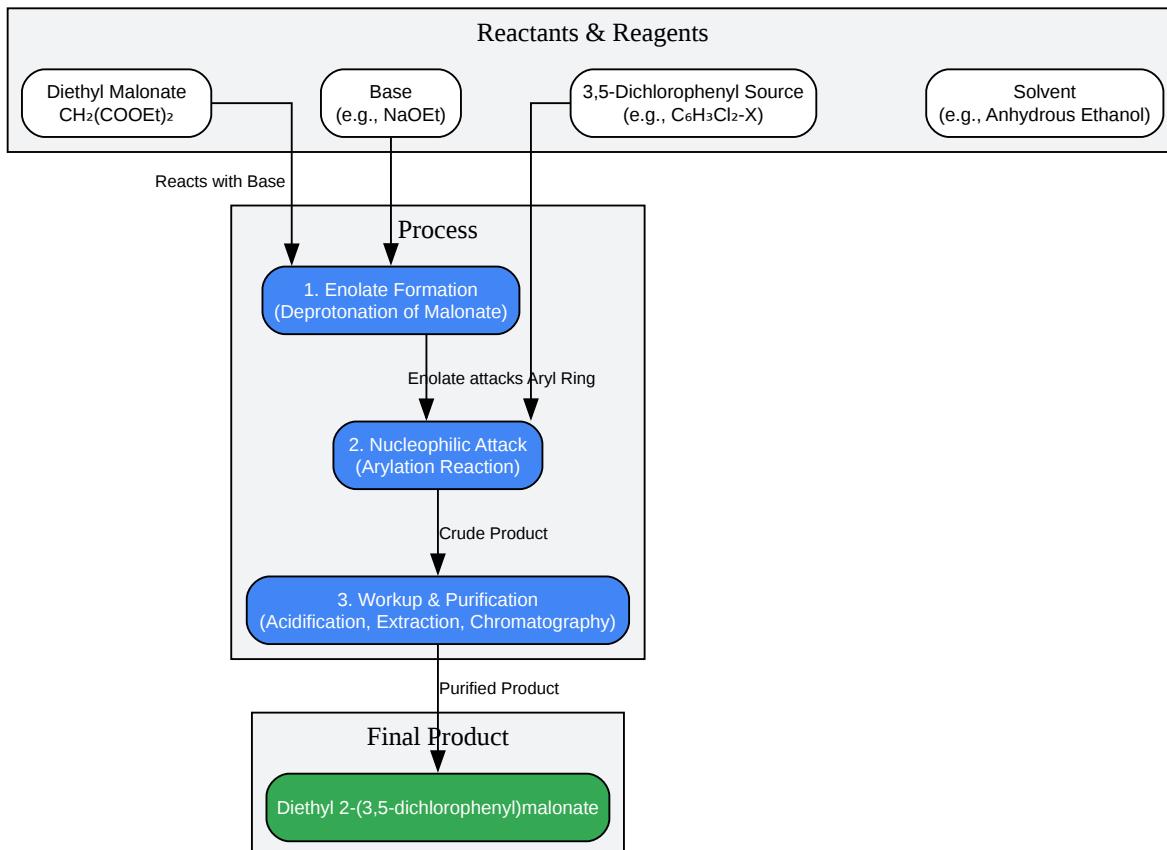
The unique identity of any chemical compound begins with its universally recognized identifiers and fundamental properties. **Diethyl 2-(3,5-dichlorophenyl)malonate** is registered under CAS number 1186194-50-2^[1]. Its core identifiers and chemical properties are summarized below.

Property	Value	Source
CAS Number	1186194-50-2	[1]
IUPAC Name	diethyl 2-(3,5-dichlorophenyl)propanedioate	[1]
Molecular Formula	C ₁₃ H ₁₄ Cl ₂ O ₄	[1]
Molecular Weight	309.15 g/mol	(Calculated)
Canonical SMILES	CCOC(=O)C(C(=O)OCC)C1=CC(Cl)=CC(Cl)=C1	[1]
InChI	InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3	[1]
InChI Key	XMEBTNUDNVIYJG-UHFFFAOYSA-N	[1]

Synthetic Pathway: Arylation of Diethyl Malonate

Substituted phenylmalonates are crucial intermediates in the synthesis of various biologically active compounds, including barbiturates^[2]. The synthesis of **Diethyl 2-(3,5-dichlorophenyl)malonate** can be efficiently achieved through the arylation of diethyl malonate. This well-established method involves the nucleophilic substitution of a halogen on the aromatic ring with the enolate of diethyl malonate.

Mechanism Rationale: The process begins with the deprotonation of the acidic α -hydrogen of diethyl malonate ($pK_a \approx 14$) using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This potent nucleophile then attacks an activated 3,5-dichlorophenyl source. A common and effective approach is the nucleophilic aromatic substitution on an organometallic complex of dichlorobenzene, which facilitates the displacement of a chlorine atom^[2]. Alternatively, a palladium-catalyzed cross-coupling reaction could also be employed. The diagram below illustrates a generalized workflow for this synthesis.



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Caption: Generalized workflow for the synthesis of **Diethyl 2-(3,5-dichlorophenyl)malonate**.

Spectroscopic Characterization and Identification

A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the chemical structure. Based on the known spectral data of diethyl malonate and other substituted derivatives, we can predict the key characteristic signals for **Diethyl 2-(3,5-dichlorophenyl)malonate**.^{[3][4][5][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
 - Aromatic Region: The 3,5-dichlorophenyl group has a plane of symmetry. This will result in two signals: a triplet for the proton at C4 (between the two chlorine atoms) and a doublet for the two equivalent protons at C2 and C6. These signals would typically appear in the δ 7.0-7.5 ppm range.
 - Methine Proton: A singlet for the single proton on the α -carbon (the malonate CH) is expected around δ 4.0-4.5 ppm.
 - Ethyl Groups: Two signals representing the two equivalent ethyl ester groups will be present: a quartet around δ 4.2 ppm (-OCH₂CH₃) and a triplet around δ 1.2 ppm (-OCH₂CH₃).
- ^{13}C NMR: The carbon spectrum provides information on the carbon framework.
 - Carbonyl Carbons: A signal in the δ 165-170 ppm range for the two equivalent ester carbonyl carbons.
 - Aromatic Carbons: Four distinct signals are expected for the aromatic ring: one for the carbon attached to the malonate group, one for the two carbons bearing chlorine atoms, one for the two carbons adjacent to the chloro-substituted carbons, and one for the carbon at the para position.
 - Aliphatic Carbons: Signals for the methine carbon (α -carbon), the methylene carbons of the ethyl groups (-CH₂CH₃), and the methyl carbons (-CH₂CH₃).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns.

- Molecular Ion (M^+): The molecular ion peak should be observable at m/z 308. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible: a base peak (M^+) for the $^{35}\text{Cl}_2$ isotopologue, a peak at $\text{M}+2$ (approx. 65% of the base peak) for the

$^{35}\text{Cl}^{37}\text{Cl}$ isotopologue, and a peak at M+4 (approx. 10% of the base peak) for the $^{37}\text{Cl}_2$ isotopologue.

- Key Fragmentation: The fragmentation of 2-substituted diethyl malonate derivatives is well-documented[7]. Common fragmentation pathways include:
 - Loss of an ethoxy radical ($-\bullet\text{OCH}_2\text{CH}_3$) to give an ion at $[\text{M}-45]^+$.
 - Loss of the entire diethyl malonate moiety to give a fragment corresponding to the dichlorophenyl cation[7].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- C=O Stretch: A strong, sharp absorption band around $1730\text{-}1750\text{ cm}^{-1}$ is characteristic of the ester carbonyl group.
- C-O Stretch: A strong band in the region of $1150\text{-}1250\text{ cm}^{-1}$ corresponding to the C-O single bond stretching of the ester.
- Aromatic C-H Stretch: Signals appearing just above 3000 cm^{-1} .
- Aromatic C=C Bending: Overtone and combination bands in the $1600\text{-}2000\text{ cm}^{-1}$ region and out-of-plane bending in the $690\text{-}900\text{ cm}^{-1}$ region, which can be indicative of the substitution pattern.
- C-Cl Stretch: A strong band in the fingerprint region, typically around $600\text{-}800\text{ cm}^{-1}$.

Analytical Protocols for Quality Control

To ensure the purity and identity of **Diethyl 2-(3,5-dichlorophenyl)malonate**, a combination of chromatographic and spectroscopic methods should be employed. The following protocols provide a robust framework for quality control.

Protocol 4.1: Purity Assessment by HPLC

Objective: To determine the purity of the compound and quantify any related impurities.

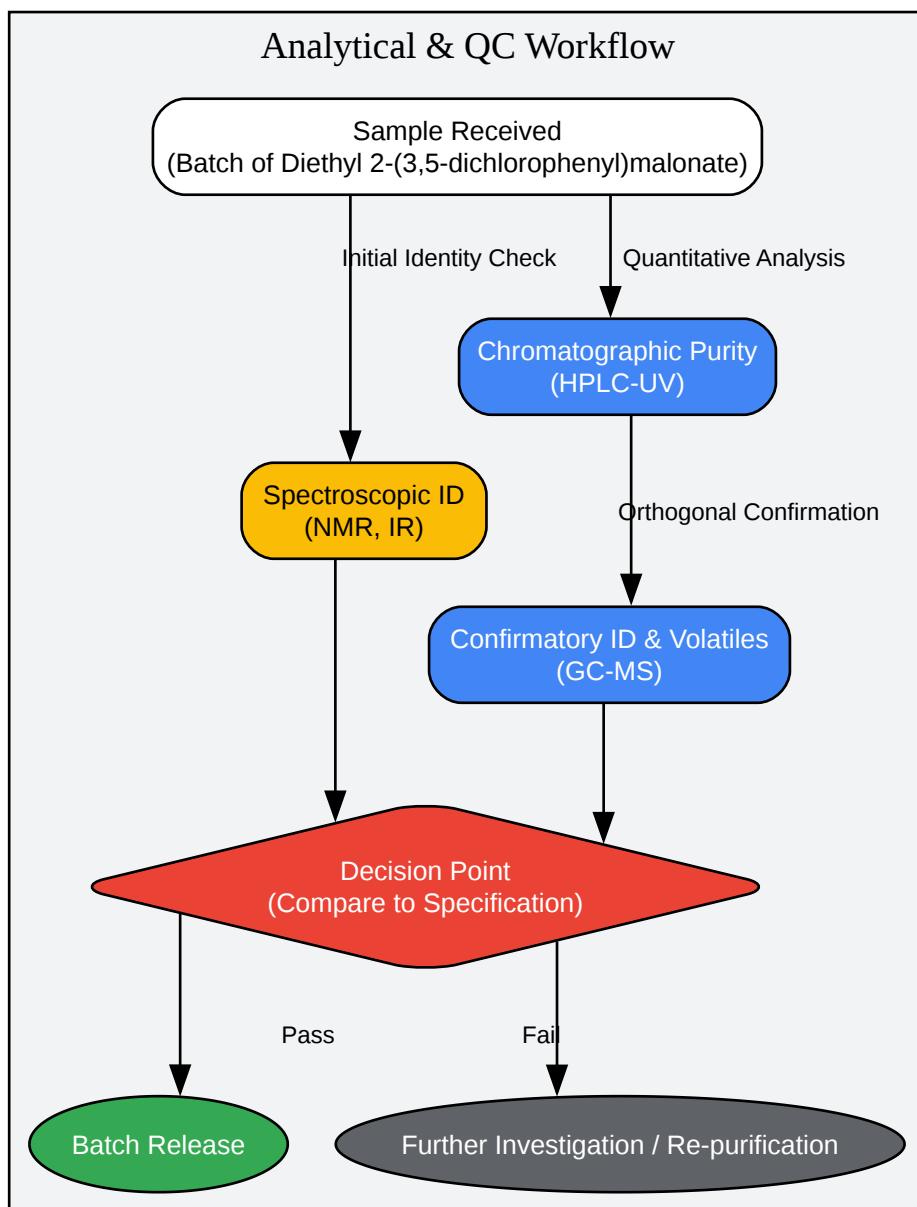
- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
 - Rationale: A gradient elution is chosen to ensure separation of potential impurities with a wide range of polarities. Formic acid helps to protonate any acidic impurities and improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
 - Rationale: The dichlorophenyl chromophore provides strong UV absorbance at this wavelength.
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
- Procedure:
 - Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
 - Inject 10 µL of the sample solution.
 - Run the gradient elution program.
 - Integrate the peaks and calculate the area percentage of the main peak to determine purity.

Protocol 4.2: Identity Confirmation by GC-MS

Objective: To confirm the identity by comparing the mass spectrum of the eluted peak with the expected fragmentation pattern and to identify any volatile impurities.

- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 20 °C/min.
 - Hold: Maintain at 280 °C for 5 minutes.
- Rationale: This program ensures the elution of the target compound while separating it from lower-boiling solvents and higher-boiling impurities.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: 40-400 amu.
- Procedure:
 - Prepare a dilute sample solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate.
 - Inject 1 μ L of the solution.
 - Acquire the data.
 - Analyze the resulting chromatogram. The mass spectrum of the main peak should be extracted and compared against the expected molecular ion and fragmentation pattern described in Section 3.2.



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Caption: A comprehensive analytical workflow for quality control and batch release.

Conclusion

The identification and characterization of **Diethyl 2-(3,5-dichlorophenyl)malonate** (CAS: 1186194-50-2) are grounded in a systematic application of spectroscopic and chromatographic techniques. By understanding its probable synthetic origins and predicting its spectral characteristics, researchers can establish a robust analytical framework. The protocols outlined

in this guide for HPLC and GC-MS provide a reliable method for ensuring the identity, purity, and quality of this important chemical intermediate, facilitating its confident use in research and development.

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